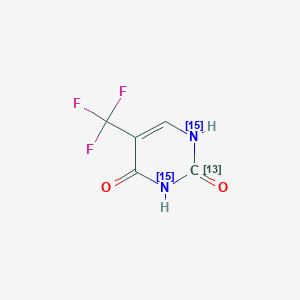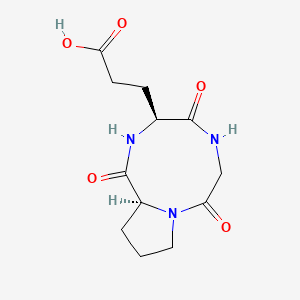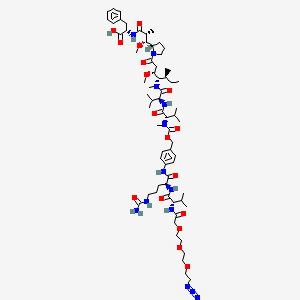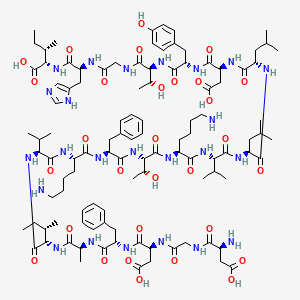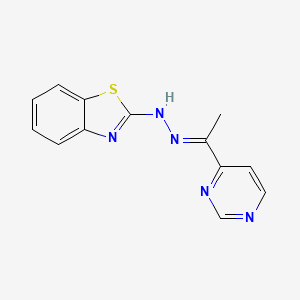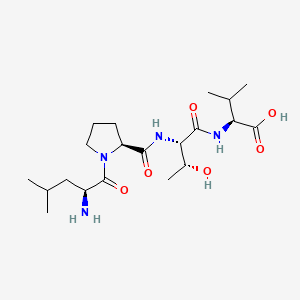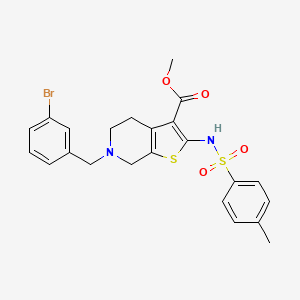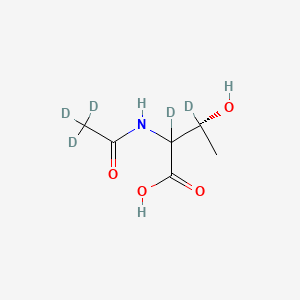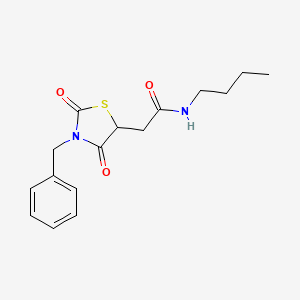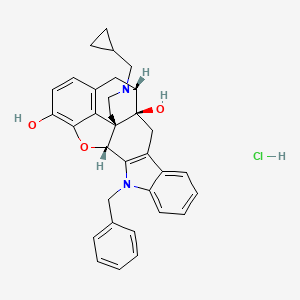
5-Hydroxy-2-methylpyridine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-methylpyridine-d6 is a deuterium-labeled derivative of 5-Hydroxy-2-methylpyridine. The compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This labeling is particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies, as it allows for precise tracking and quantification of the compound in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methylpyridine-d6 typically involves the deuteration of 5-Hydroxy-2-methylpyridine. This process can be achieved through various methods, including catalytic exchange reactions where the hydrogen atoms are replaced with deuterium. One common method involves the use of deuterated solvents and catalysts under controlled conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and specialized reactors to facilitate the exchange reaction. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The final product is then purified using techniques like crystallization or chromatography to achieve the desired level of deuteration .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-2-methylpyridine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 3-chloroperoxybenzoic acid to form N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to convert the compound into its reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid in chloroform at reflux temperature.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with deuterium retained.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Hydroxy-2-methylpyridine-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its stable isotope labeling.
Biology: Employed in metabolic studies to track the compound’s distribution and transformation in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts, leveraging its unique isotopic properties.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2-methylpyridine-d6 is primarily related to its role as a tracer. The deuterium atoms in the compound allow for precise tracking using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. This enables researchers to study the compound’s interactions, transformations, and pathways in various systems. The molecular targets and pathways involved depend on the specific application and context of the research .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-2-methylpyridine: The non-deuterated form of the compound.
2-Methyl-5-pyridinol: A structural isomer with similar properties.
5-Hydroxy-3-methylpyridine: Another isomer with a different position of the methyl group.
Uniqueness
5-Hydroxy-2-methylpyridine-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium enhances the compound’s stability and allows for more accurate tracking and quantification in studies. This makes it a valuable tool in fields like pharmacokinetics, where precise measurement of drug metabolism is crucial .
Propiedades
Fórmula molecular |
C6H7NO |
|---|---|
Peso molecular |
115.16 g/mol |
Nombre IUPAC |
2,4,5-trideuterio-6-(trideuteriomethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3/i1D3,2D,3D,4D |
Clave InChI |
DHLUJPLHLZJUBW-RLTMCGQMSA-N |
SMILES isomérico |
[2H]C1=C(C(=NC(=C1O)[2H])C([2H])([2H])[2H])[2H] |
SMILES canónico |
CC1=NC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
